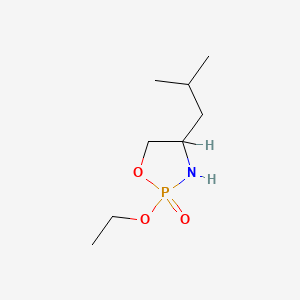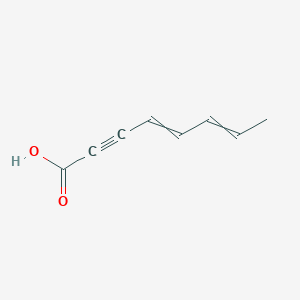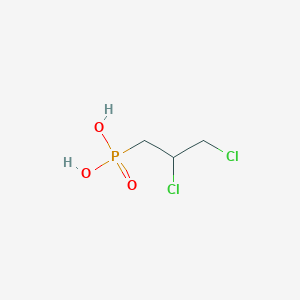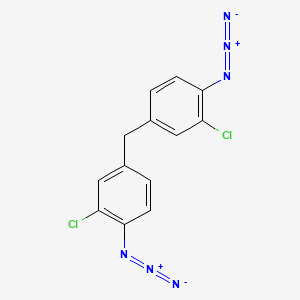
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide is a chemical compound with the molecular formula C8H18NO3P It is a member of the oxazaphospholidine family, which are heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phosphoramide with an alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it has potential applications as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or proteins, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide can be compared with other similar compounds in the oxazaphospholidine family. Similar compounds include 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, and 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-sulfide. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique features of this compound, such as its specific functional groups and oxidation state, contribute to its distinct behavior and applications.
Properties
CAS No. |
78447-75-3 |
|---|---|
Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-ethoxy-4-(2-methylpropyl)-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18NO3P/c1-4-11-13(10)9-8(6-12-13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
NLGBZMSRZDZUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)NC(CO1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)

![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)



![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)



